molecular formula C27H27NO5 B557412 Fmoc-N-Me-Thr(Bzl)-OH CAS No. 198561-81-8

Fmoc-N-Me-Thr(Bzl)-OH

Cat. No.: B557412
CAS No.: 198561-81-8
M. Wt: 445,52 g/mole
InChI Key: OJELSPMZRJEODW-CJAUYULYSA-N
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Description

Fmoc-N-Me-Thr(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-N-methylthreonine benzyl ester, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions.

Future Directions

The future directions for “Fmoc-MeThr(Bzl)-OH” could involve its use in the synthesis of peptides for various applications, including drug discovery and the development of biomaterials . The compound’s role in these applications would be determined by ongoing research in these fields.

Mechanism of Action

Target of Action

Fmoc-MeThr(Bzl)-OH, also known as Fmoc-N-Me-Thr(Bzl)-OH, is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can be part of larger proteins or function independently, playing crucial roles in various biological processes .

Mode of Action

The compound works by integrating into peptide chains during solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protector for the amino group during the synthesis process . The benzyl (Bzl) group protects the side chain of the threonine residue . These protective groups ensure that the peptide chain forms correctly without unwanted side reactions .

Biochemical Pathways

The biochemical pathways affected by Fmoc-MeThr(Bzl)-OH are those involved in the synthesis and function of the peptides it helps to create . The specific pathways depend on the nature of the peptide being synthesized. For instance, if the peptide is a part of a signaling pathway, then the action of Fmoc-MeThr(Bzl)-OH indirectly affects that pathway .

Pharmacokinetics

As a building block used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-MeThr(Bzl)-OH itself are not typically relevant. Instead, the ADME properties of the final peptide product would be of interest. These properties would be determined by the peptide’s structure, which includes the incorporated Fmoc-MeThr(Bzl)-OH .

Result of Action

The result of Fmoc-MeThr(Bzl)-OH’s action is the successful synthesis of peptide sequences. These peptides can then fold into specific structures and perform various biological functions, from acting as enzymes or hormones to serving structural roles in cells .

Action Environment

The action of Fmoc-MeThr(Bzl)-OH is typically carried out in a controlled laboratory environment during the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of the synthesis and the stability of the compound .

Biochemical Analysis

Biochemical Properties

Fmoc-MeThr(Bzl)-OH participates in various biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino acid during the synthesis process, preventing unwanted side reactions . The compound interacts with enzymes and other biomolecules involved in peptide synthesis, contributing to the formation of peptide bonds .

Cellular Effects

The effects of Fmoc-MeThr(Bzl)-OH on cells are primarily related to its role in peptide synthesis. By contributing to the formation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-MeThr(Bzl)-OH involves its role in peptide synthesis. The Fmoc group protects the amino acid, allowing it to participate in peptide bond formation without unwanted side reactions. Once the peptide chain is formed, the Fmoc group can be removed, revealing the original amino acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-MeThr(Bzl)-OH can change over time. The compound is stable under normal conditions, but the Fmoc group can be removed when no longer needed, such as after the completion of peptide synthesis .

Metabolic Pathways

Fmoc-MeThr(Bzl)-OH is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds .

Subcellular Localization

The subcellular localization of Fmoc-MeThr(Bzl)-OH is likely to be influenced by the cellular processes it is involved in. As it plays a role in peptide synthesis, it may be found in areas of the cell where this process takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Thr(Bzl)-OH typically involves the protection of the amino group of N-methylthreonine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The hydroxyl group of threonine is then protected with a benzyl group using benzyl bromide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Thr(Bzl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.

    Hydrogenation: The benzyl group can be removed through hydrogenation using a palladium catalyst.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

    Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Deprotection: N-methylthreonine.

    Coupling: Peptides with N-methylthreonine residues.

    Hydrogenation: Removal of the benzyl group to yield free hydroxyl groups.

Scientific Research Applications

Fmoc-N-Me-Thr(Bzl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based therapeutics.

    Industry: In the production of peptide-based materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Thr(Bzl)-OH: Similar to Fmoc-N-Me-Thr(Bzl)-OH but without the N-methyl group.

    Fmoc-Ser(Bzl)-OH: Similar structure but with serine instead of threonine.

    Fmoc-Tyr(Bzl)-OH: Contains tyrosine with a benzyl-protected hydroxyl group.

Uniqueness

This compound is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable tool in peptide synthesis and research.

Properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJELSPMZRJEODW-CJAUYULYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583339
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198561-81-8
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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